Echinosporin

Vue d'ensemble

Description

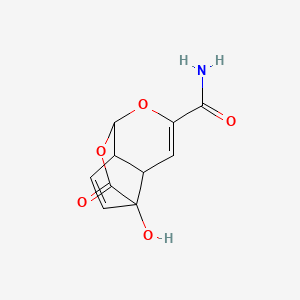

Echinosporin is a novel antibiotic compound isolated from certain strains of the genus Amycolatopsis and Streptomyces. It is known for its unique tricyclic acetal-lactone structure and exhibits significant antifungal activity against various pathogens.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of echinosporin involves several steps, starting from readily available bromo ester. The synthetic route includes the conversion of bromo ester to TCBOC-protected α-keto ester norbornene system, followed by cleavage of the unconjugated olefinic double bond to yield diacid. This diacid is then converted to α-keto ester, which is transformed into the key enol lactone possessing the full carbon skeleton and two of the four chiral centers of this compound .

Industrial Production Methods: this compound can be produced industrially through the fermentation of Amycolatopsis strains. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic from the fermentation broth .

Analyse Des Réactions Chimiques

Types of Reactions: Echinosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include modified derivatives of this compound with potentially enhanced antifungal activity and stability .

Applications De Recherche Scientifique

Antitumor Activity

Echinosporin has demonstrated significant antitumor properties in various studies:

- In Vitro Studies : Research indicates that this compound exhibits antitumor activity against several rodent tumor models, including leukemia P388 and fibrosarcoma Meth 1. It has shown marginal effectiveness against melanoma B16 and sarcoma 180 but was inactive against Lewis lung carcinoma and xenograft MX-1 models . Notably, this compound inhibits DNA, RNA, and protein synthesis within cancer cells, suggesting a multifaceted mechanism of action.

- Cell Line Studies : this compound's effects were also observed on human cancer cell lines. It inhibited colony formation in HeLa S3 cells, indicating potential applications in cervical cancer treatment. The compound's ability to depress white blood cell counts temporarily suggests it may influence immune responses during cancer therapy .

Synthetic Applications

This compound has also been a subject of interest in synthetic organic chemistry:

- Total Synthesis : The total synthesis of this compound has been achieved using innovative photochemical methods. These synthetic routes involve complex reactions such as [2+2] cycloadditions and rearrangements that highlight the compound's intricate polycyclic structure . Such methodologies not only advance the understanding of this compound's chemical properties but also pave the way for developing analogs with enhanced efficacy.

Industrial Applications

While primarily studied for its biological properties, this compound's unique structure may have potential industrial applications:

- Biopesticides : Given its antifungal properties observed in related compounds, this compound could be explored as a biopesticide or agricultural agent to combat fungal pathogens affecting crops.

Case Study 1: Antitumor Efficacy in Rodent Models

A study investigating the antitumor efficacy of this compound on rodent models showed significant tumor reduction in leukemia P388 models. The treatment led to a notable decrease in tumor size compared to control groups, affirming its potential as an anticancer agent .

Case Study 2: Inhibition of HeLa Cell Proliferation

In vitro experiments demonstrated that this compound could inhibit the proliferation of HeLa cells at low concentrations. This effect was attributed to its ability to disrupt nucleic acid synthesis, indicating potential therapeutic applications in cervical cancer treatment .

Mécanisme D'action

Echinosporin exerts its antifungal effects by inhibiting the synthesis of β-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death of the fungal pathogen. The molecular targets involved in this pathway include the enzyme β-D-glucan synthase .

Comparaison Avec Des Composés Similaires

Echinosporin is unique due to its tricyclic acetal-lactone structure, which distinguishes it from other antifungal compounds. Similar compounds include:

7-Deoxythis compound: A derivative of this compound with similar antifungal properties.

Caspofungin, Micafungin, and Anidulafungin: Echinocandins with a cyclic lipopeptide structure, used as first-line treatments for invasive mycosis

This compound’s unique structure and potent antifungal activity make it a valuable compound for further research and development in various scientific fields.

Activité Biologique

Echinosporin, a compound derived from the genus Echinops, has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antiviral, insecticidal, and fungicidal activities, as well as its potential applications in medicine and agriculture.

Overview of this compound

This compound is a natural product that has been isolated from various species of Echinops. It belongs to a class of compounds known for their broad-spectrum biological activities. Recent studies have highlighted its potential as an antiviral agent, particularly against plant viruses, and its effectiveness as an insecticide and fungicide.

Antiviral Activity

Recent research has demonstrated that this compound exhibits significant antiviral activity against the Tobacco Mosaic Virus (TMV). The study evaluated various derivatives of this compound and reported the following results:

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| This compound | 49.5 ± 4.4 | 46.1 ± 1.5 | 42.6 ± 2.3 |

| Derivative 1 | 44.9 ± 4.6 | 39.8 ± 2.6 | 47.3 ± 4.3 |

| Derivative 3 | 47.9 ± 0.9 | 43.7 ± 3.1 | 44.6 ± 3.3 |

| Derivative 7 | 46.2 ± 1.6 | 45.0 ± 3.7 | 41.7 ± 0.9 |

| Ribavirin | 38.9 ± 1.4 | 39.2 ± 1.8 | 36.4 ± 3.4 |

These results indicate that this compound and its derivatives possess comparable or superior antiviral activity to ribavirin, a commercially available antiviral drug .

Insecticidal Activity

This compound also shows promising insecticidal properties against various pests, particularly Plutella xylostella (diamondback moth), Mythimna separate, and Spodoptera frugiperda. The following table summarizes the mortality rates observed in bioassays:

| Compound | Insect Species | Mortality Rate (%) at Concentration (mg/L) |

|---|---|---|

| Compound 7 | Plutella xylostella | 67 ± 6% at 0.1 mg/L |

| Compound 27 | Plutella xylostella | 53 ± 6% at 0.1 mg/L |

These findings suggest that this compound derivatives could be developed as effective biopesticides for agricultural use .

Fungicidal Activity

This compound demonstrates significant fungicidal activity against several fungal pathogens, including Physalospora piricola and Sclerotinia sclerotiorum. The efficacy of this compound in inhibiting fungal growth positions it as a potential candidate for agricultural fungicides.

Case Studies and Research Findings

A notable case study involved the synthesis of echinopsine derivatives to evaluate their biological activities comprehensively. The research indicated that modifications to the this compound structure could enhance its biological efficacy, paving the way for the development of new therapeutic agents .

In another study focusing on marine-derived actinomycetes, compounds structurally related to this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

Propriétés

IUPAC Name |

4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSZHYWOGQJUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000274 | |

| Record name | 5-Hydroxy-8-oxo-1,4a,5,7a-tetrahydro-1,5-(epoxymethano)cyclopenta[c]pyran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79127-35-8 | |

| Record name | Echinosporin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-8-oxo-1,4a,5,7a-tetrahydro-1,5-(epoxymethano)cyclopenta[c]pyran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Echinosporin and where is it found?

A1: this compound is a natural antibiotic with antitumor activity. It was first isolated from the bacterium Streptomyces echinosporus MK-213. [] It has also been found in other Streptomyces species like S. erythraeus [] and marine-derived S. albogriseolus. [] Recently, this compound derivatives were isolated from the lichen-associated bacterium Amycolatopsis hippodromi. []

Q2: What is the molecular structure of this compound?

A2: this compound possesses a unique tricyclic acetal-lactone structure. Its chemical formula is C10H9NO5 and its molecular weight is 223.18 g/mol. [, ] The molecule has a fused tricyclic structure composed of two six-membered rings and one five-membered ring. []

Q3: How does this compound exert its antitumor effects?

A3: While the exact mechanism is not fully understood, research suggests that this compound inhibits the colony formation of HeLa S3 cells. [] Additionally, it hinders DNA, RNA, and protein synthesis in these cells. [] Further studies have indicated its potential as a cell cycle inhibitor and apoptosis inducer. []

Q4: What types of cancer cells have shown sensitivity to this compound?

A4: In vitro and in vivo studies have shown this compound to be active against several rodent tumor models, including leukemia P388, P388/VCR, and fibrosarcoma Meth 1. [] It also exhibited moderate activity against melanoma B16 and sarcoma 180. [] Further research has explored its activity against chronic myeloid leukemia K562 and colorectal adenocarcinoma HCT-15 cells. []

Q5: Are there any known resistance mechanisms to this compound?

A5: Currently, there is limited information available regarding specific resistance mechanisms to this compound. Further research is necessary to explore this aspect.

Q6: Has this compound been investigated in clinical trials for cancer treatment?

A6: While this compound has shown promising antitumor activity in preclinical studies, it has not yet progressed to clinical trials. Further research is needed to evaluate its safety and efficacy in humans.

Q7: What is the biosynthetic pathway of this compound?

A7: Research indicates that this compound biosynthesis occurs through a novel branch of the shikimate pathway. Chorismate acts as a key intermediate in this pathway. [, ] Interestingly, this pathway diverges from the typical aromatic compound production of the shikimate pathway, leading to the formation of the non-aromatic this compound. []

Q8: Have there been any attempts to synthesize this compound?

A9: Yes, several total syntheses of this compound have been achieved. One approach utilized an asymmetric [2+2]-photocycloaddition of dihydrofuran acetonide to 2-cyclopentenone. [, ] Another method employed a Padwa [3+2]-cycloadditive elimination reaction of allenylsulfone with a D-glucose-derived enone. [] These successful syntheses have enabled the determination of the absolute configuration of this compound. [, ]

Q9: How stable is this compound under various conditions?

A9: The available research does not provide detailed information about the stability of this compound under different conditions. Further studies are needed to assess its stability profile, which is crucial for formulation development and storage.

Q10: Has the environmental impact of this compound been studied?

A10: The available research does not provide insights into the environmental impact and degradation of this compound. This area requires further investigation, particularly if the compound is to be considered for large-scale production and application.

Q11: Are there any known alternatives or substitutes for this compound?

A14: While several other compounds isolated from Streptomyces species possess antitumor activity, [, ] direct comparisons with this compound regarding performance, cost, and impact are not detailed in the provided abstracts.

Q12: What is the historical context and significance of this compound research?

A16: The discovery of this compound and its subsequent characterization represent significant milestones in the search for novel antitumor agents. [] Although research is ongoing, the unique structure and biosynthetic pathway of this compound make it an intriguing subject for further investigation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.